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molecular formula C6H6ClN3O2 B8813796 2-Chloro-4,6-dimethyl-5-nitropyrimidine CAS No. 1080650-03-8

2-Chloro-4,6-dimethyl-5-nitropyrimidine

Cat. No. B8813796
M. Wt: 187.58 g/mol
InChI Key: MRUDNQYMHIHIEA-UHFFFAOYSA-N
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Patent
US09156817B2

Procedure details

A mixture of Compound 1 (500 mg) and phosphorus oxychloride (3.89 g) was stirred for 3 hours under reflux. After the reaction was completed, the mixture was concentrated under reduced pressure. To the resulting residue, chloroform and water were added and the mixture was cooled and neutralized with a 2N aqueous sodium hydroxide solution to a pH of 5 to 7. The mixture was then extracted with chloroform and the organic layer was concentrated under reduced pressure to obtain 411 mg of the desired product. When necessary, some of the product was purified by silica gel column chromatography (ethyl acetate:hexane=1:1) to give a purified product.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3.89 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([CH3:11])[N:5]=[C:4](O)[N:3]=1.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:4]1[N:3]=[C:2]([CH3:1])[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([CH3:11])[N:5]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CC1=NC(=NC(=C1[N+](=O)[O-])C)O
Name
Quantity
3.89 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the resulting residue, chloroform and water were added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=NC(=C(C(=N1)C)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 411 mg
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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